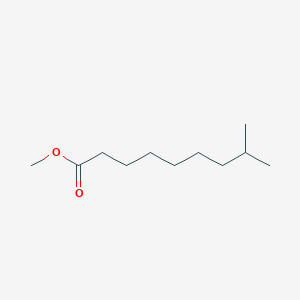

Methyl-8-methylnonanoat

Übersicht

Beschreibung

. It is a fatty acid methyl ester, which is a type of compound commonly found in various natural fats and oils. This compound is used in various industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Methyl 8-methylnonanoate has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

Biology: It serves as a model compound for studying the metabolism of fatty acid esters in biological systems.

Medicine: Research into its potential use in drug delivery systems due to its ability to penetrate biological membranes.

Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Safety and Hazards

When handling Methyl 8-methylnonanoate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with eyes, rinse with pure water for at least 15 minutes and consult a doctor .

Wirkmechanismus

Target of Action

Methyl 8-methylnonanoate is a fatty acid methyl ester Similar compounds have been known to interact with proteins such asIg gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin .

Mode of Action

As a fatty acid methyl ester, it is likely to interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

A related compound, 8-methyl nonanoic acid, has been shown to modulate energy metabolism in adipocytes . It decreased lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .

Pharmacokinetics

Similar fatty acid methyl esters are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

A related compound, 8-methyl nonanoic acid, has been shown to decrease lipid amounts in adipocytes during nutrient starvation, and increase glucose uptake when stimulated with insulin .

Action Environment

The action, efficacy, and stability of Methyl 8-methylnonanoate can be influenced by various environmental factors. For instance, the presence of other substances, pH, temperature, and the specific characteristics of the biological system where the compound is present can all affect its action .

Vorbereitungsmethoden

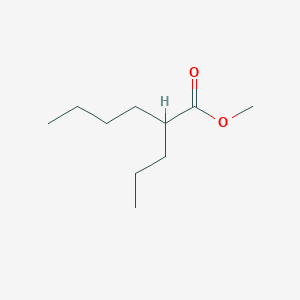

Synthetic Routes and Reaction Conditions: Methyl 8-methylnonanoate can be synthesized through the esterification of 8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of methyl 8-methylnonanoate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation to obtain the desired product with high purity .

Types of Reactions:

Oxidation: Methyl 8-methylnonanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 8-methylnonanoic acid.

Reduction: 8-methylnonanol.

Substitution: Various esters or amides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Methyl nonanoate: Similar in structure but lacks the methyl group at the eighth carbon.

Methyl decanoate: Has a longer carbon chain but similar ester functionality.

Methyl octanoate: Shorter carbon chain but similar chemical properties.

Uniqueness: Methyl 8-methylnonanoate is unique due to the presence of a methyl group at the eighth carbon, which influences its physical and chemical properties, such as boiling point and solubility. This structural feature can affect its reactivity and interactions in various applications .

Eigenschaften

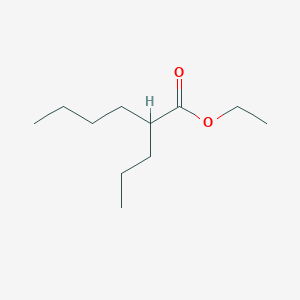

IUPAC Name |

methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNAWMXEJTQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609119 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-54-4 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

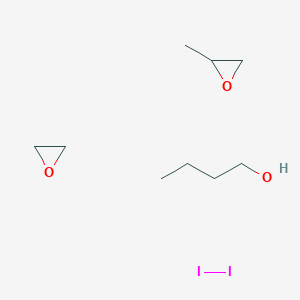

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the natural deuterium distribution in Methyl 8-methylnonanoate significant?

A1: The natural distribution of deuterium (2H) in Methyl 8-methylnonanoate is nonstatistical and reveals crucial information about its biosynthesis. [] Quantitative 2H NMR spectroscopy studies show a distinct pattern of deuterium enrichment and depletion at specific positions within the molecule. For instance, the isobutyl portion is more depleted in deuterium compared to the methylenic portion. [] This non-uniform distribution suggests that the hydrogen atoms incorporated during its biosynthesis originate from different sources, providing insights into the metabolic pathways involved.

Q2: How does the study on Amruthadi Kashaya relate to Methyl 8-methylnonanoate?

A2: The study on Amruthadi Kashaya, an Ayurvedic formulation, identified Methyl 8-methylnonanoate as one of the bioactive molecules present in the formulation. [] While this research doesn't delve specifically into the individual properties of Methyl 8-methylnonanoate, its presence alongside other compounds like α-Terpineol suggests potential synergistic effects contributing to the formulation's therapeutic benefits. This finding highlights the importance of studying the individual components of complex mixtures to understand their potential contributions to overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)

![MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)](/img/structure/B152972.png)